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Compound of Interest

Compound Name: 2-Iodopropene

Cat. No.: B1618665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and validated multi-step synthesis of 2-iodopropene, a

valuable vinyl iodide intermediate in organic synthesis, starting from the readily available

reagent, acetone. The core of this synthetic route involves the preparation of acetone

hydrazone, followed by an oxidative iodination reaction that yields a mixture of 2,2-

diiodopropane and 2-iodopropene. A final elimination step can be employed to convert the

remaining gem-diiodide to the desired product.

Overall Synthetic Pathway
The synthesis proceeds through the following key transformations:

Hydrazone Formation: Acetone is condensed with hydrazine to form acetone hydrazone.

Oxidative Iodination (Barton Vinyl Iodide Synthesis): Acetone hydrazone is treated with

iodine in the presence of a base, leading to the formation of 2,2-diiodopropane and 2-
iodopropene.

Elimination (Optional): If significant amounts of 2,2-diiodopropane are present after the

second step, a dehydroiodination reaction is performed to yield additional 2-iodopropene.

Step 1: Synthesis of Acetone Hydrazone
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This initial step involves the formation of acetone hydrazone from acetone. A well-established

and reliable method for this conversion is adapted from Organic Syntheses.

Experimental Protocol
Materials:

Acetone

100% Hydrazine hydrate

Sodium hydroxide pellets

Potassium hydroxide pellets

Nitrogen gas

Procedure:

Preparation of Anhydrous Hydrazine: In a round-bottomed flask equipped with a reflux

condenser and a nitrogen inlet, heat 100% hydrazine hydrate with an equal weight of sodium

hydroxide pellets under reflux for 2 hours. Distill the anhydrous hydrazine under a slow

stream of nitrogen. Caution: Anhydrous hydrazine is highly reactive and toxic. All

manipulations should be performed in a well-ventilated fume hood behind a safety shield.

Reaction of Acetone Azine with Hydrazine: A mixture of acetone azine (1.00 mole) and

anhydrous hydrazine (1.0 mole) is placed in a round-bottomed flask fitted with a reflux

condenser. The mixture is heated at 100°C for 12-16 hours.

Purification: The resulting acetone hydrazone is purified by distillation.

Quantitative Data
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Parameter Value Reference

Starting Material Acetone Azine [1]

Reagents Anhydrous Hydrazine [1]

Reaction Time 12-16 hours [1]

Reaction Temperature 100°C [1]

Yield Good [1]

Step 2: Oxidative Iodination of Acetone Hydrazone
This crucial step employs the Barton vinyl iodide synthesis, where the hydrazone is oxidized

with iodine in the presence of a base. This reaction typically yields a mixture of the gem-

diiodide (2,2-diiodopropane) and the vinyl iodide (2-iodopropene). The ratio of these products

can be influenced by steric factors and reaction conditions.[1]

Reaction Mechanism
The reaction proceeds through a proposed mechanism involving an intermediate

iododiazonium salt and/or an iodocarbonium ion.[2] The hydrazone is first oxidized by iodine to

a diazo intermediate. Subsequent reaction with an iodine electrophile and loss of nitrogen gas

generates an iodocarbonium ion. This cation can then either be trapped by an iodide ion to

form the gem-diiodide or undergo elimination of a proton to yield the vinyl iodide.

Experimental Protocol
This protocol is based on the general procedure described by Pross and Sternhell for the

oxidation of hydrazones.[2]

Materials:

Acetone hydrazone

Iodine (I₂)

Triethylamine (Et₃N)
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Diethyl ether or other suitable aprotic solvent

Procedure:

In a round-bottomed flask, dissolve acetone hydrazone in diethyl ether.

Cool the solution in an ice bath.

In a separate flask, prepare a solution of iodine in diethyl ether.

Slowly add the iodine solution to the stirred solution of acetone hydrazone and triethylamine.

The rate of addition should be controlled to maintain the reaction temperature.

After the addition is complete, allow the reaction mixture to stir at room temperature for a

specified time.

The reaction mixture is then worked up by washing with an aqueous solution of sodium

thiosulfate to remove excess iodine, followed by washing with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The resulting crude product, a mixture of 2,2-diiodopropane and 2-iodopropene, can be

purified by fractional distillation.

Quantitative Data
Based on the general findings of Pross and Sternhell for various hydrazones:[2]

Parameter Value

Base Triethylamine

Products Mixture of 2,2-diiodopropane and 2-iodopropene

Total Yield 38-85% (for a range of hydrazones)
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Step 3: Dehydroiodination of 2,2-Diiodopropane
(Optional)
If the product from Step 2 contains a significant amount of 2,2-diiodopropane, an elimination

reaction can be performed to convert it to 2-iodopropene. This is a standard

dehydrohalogenation reaction. The use of a strong, sterically hindered base is often preferred

to minimize side reactions, although for this substrate, other strong bases can also be effective.

Experimental Protocol
Materials:

Crude product mixture from Step 2 (containing 2,2-diiodopropane)

Potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

Dissolve the crude product mixture in an anhydrous solvent in a round-bottomed flask under

a nitrogen atmosphere.

Add a solution or suspension of the strong base (e.g., potassium tert-butoxide) to the

reaction mixture at room temperature or with cooling, depending on the reactivity.

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

Extract the product with a suitable organic solvent (e.g., diethyl ether, pentane).

Wash the combined organic layers with water and brine, then dry over anhydrous

magnesium sulfate.

After filtration and removal of the solvent, the 2-iodopropene can be purified by distillation.

Quantitative Data
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While a specific yield for this reaction starting from 2,2-diiodopropane is not available in the

searched literature, dehydrohalogenation reactions of this type generally proceed in high yield.

Parameter Value

Reaction Type E2 Elimination

Reagents
Strong, non-nucleophilic base (e.g., t-BuOK,

DBU)

Expected Yield High
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Caption: Overall synthetic pathway for 2-iodopropene from acetone.
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Caption: Step-by-step experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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